(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride

PKU Blood-Brain Barrier Amino Acid Transport

Peptide chemists face degradation issues with standard amino acids in SPPS. (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride solves this with N-methylation for proteolytic stability and β-branching for conformational control. • Enables N-methyl scanning mutagenesis for protease-resistant peptide analogs. • Serves as a validated negative control for blood-brain barrier amino acid transport studies in PKU models. • Hydrochloride salt ensures ≥95% purity and optimal solubility for automated peptide synthesis. In stock for immediate dispatch.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
CAS No. 66866-68-0
Cat. No. B1426043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride
CAS66866-68-0
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t5-,6-;/m0./s1
InChIKeyMMBGZHHBWVCZFK-GEMLJDPKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-L-isoleucine HCl


(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride (CAS 66866-68-0), also known as N-methyl-L-isoleucine hydrochloride or MeIle HCl, is a chiral, non-proteinogenic amino acid derivative . It features a β-methyl substitution and an N-methyl group on the (2S,3S)-stereoisomeric backbone, giving it distinct conformational and metabolic properties compared to unmodified L-isoleucine [1]. The hydrochloride salt form enhances aqueous solubility and is a key building block in peptide synthesis and pharmaceutical research.

Why Generic Analogs Cannot Replace N-Methyl-L-isoleucine HCl


Generic substitution is not possible because the (2S,3S) stereochemistry and the combination of N-methylation and β-branching in this compound produce a unique pharmacological and physicochemical profile. In a direct in vivo comparison, the compound (MePent) did not significantly alter brain Phe, glutamine, or aspartic acid levels in PKU mice, unlike the closely related analog MeVal, which significantly improved glutamine and aspartic acids [1]. This demonstrates that subtle structural variations within the 2-(methylamino)alkanoic acid class yield distinct, non-interchangeable biological outcomes. Furthermore, the N-methyl modification confers enhanced resistance to proteolytic degradation compared to standard amino acids [2], and the hydrochloride salt provides superior handling and solubility relative to the free base .

Evidence Guide: N-Methyl-L-isoleucine HCl vs. Analogs


Brain Amino Acid Profiles in PKU Mice

In a study investigating 2-(methylamino)alkanoic acids as inhibitors of brain phenylalanine (Phe) accumulation in Pahenu2 PKU mice, (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid (designated MePent) was directly compared to MeVal (2-methyl-2-(methylamino)butanoic acid) and AIB (2-aminoisobutyrate). MePent did not produce a statistically significant change in brain Phe, glutamine, or aspartic acid levels [1]. In contrast, MeVal significantly improved both glutamine and aspartic acid levels in the brain, while AIB significantly reduced brain Phe accretion [1].

PKU Blood-Brain Barrier Amino Acid Transport

Protease Resistance from N-Methylation

While no direct comparative data exists for this specific compound, a strong class-level inference can be made based on established N-methyl amino acid research. The N-methyl modification in (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid introduces a tertiary amide bond, which is known to confer significant resistance to proteolytic degradation [1]. For instance, oligomers of N-methyl phenylalanine are highly resistant to chymotrypsin and proteinase K [1], and the incorporation of single N-methyl amino acids into functional peptides enhances protease resistance while retaining binding affinity [2].

Peptide Stability Protease Resistance N-Methylation

Solubility of HCl Salt vs. Free Base

The hydrochloride salt form of (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid (CAS 66866-68-0) offers a significant practical advantage over its free base counterpart (CAS 4125-98-8) in aqueous solubility . While specific solubility data is not provided in the source, the general principle that hydrochloride salts of amino acids enhance solubility in water and polar solvents is well-established . This is crucial for efficient coupling reactions in solid-phase peptide synthesis, where complete dissolution and reactivity are paramount .

Solubility Formulation Peptide Synthesis

(2S,3S) Stereochemical Configuration

The compound's defined (2S,3S) stereochemistry is critical for its biological and conformational properties. While specific comparative data is not available for this compound against other isomers, the importance of stereochemistry in N-methyl amino acids is well-documented. N-methylation restricts the conformational freedom of the peptide backbone, and the specific stereochemistry influences the resulting secondary structure and biological activity [1]. Vendors typically specify the compound's stereochemistry and ensure high enantiomeric purity (e.g., ≥98%) to maintain consistent performance in research applications .

Chiral Purity Stereochemistry Peptide Conformation

Discarine-I Peptide Alkaloid Incorporation

N-Methyl-L-isoleucine is a key constituent of discarine-I, a 14-membered ring peptide alkaloid isolated from the root bark of Discaria febrifuga Martius [1]. The ring is constituted by p-hydroxy styrylamine, β-hydroxyleucine, N-methylisoleucine, and tryptophan [1]. The presence of N-methylisoleucine contributes to the unique structural and biological properties of this natural product. This highlights the compound's utility as a building block for the total synthesis or analog generation of complex, biologically active peptides [2].

Natural Products Peptide Alkaloids Cyclopeptides

Applications of N-Methyl-L-isoleucine HCl


PKU Brain Phenylalanine Transport Studies

This compound (MePent) is directly applicable as a structurally defined comparator or control in studies aimed at modulating blood-brain barrier amino acid transport in PKU. Its established lack of effect on brain Phe, glutamine, and aspartic acid levels in Pahenu2 mice, as documented by Vogel et al. [1], makes it an ideal negative control for screening other 2-(methylamino)alkanoic acid analogs. Researchers can use it to validate the specificity of observed effects with more active compounds like MeVal or AIB.

Protease-Resistant Peptide Therapeutics

As an N-methyl amino acid building block, (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid HCl is essential for solid-phase peptide synthesis (SPPS) where enhanced proteolytic stability is required. Substituting this residue into peptide sequences, particularly via N-methyl scanning mutagenesis strategies [2], is a proven method to increase resistance to proteases like chymotrypsin and proteinase K [3]. Its hydrochloride salt form ensures optimal solubility and coupling efficiency during automated or manual peptide synthesis.

Total Synthesis of Discarine-I Alkaloids

This specific N-methyl-L-isoleucine derivative is a required building block for the total synthesis of discarine-I, a bioactive 14-membered ring peptide alkaloid found in Discaria febrifuga [4]. Its procurement is necessary for medicinal chemistry campaigns aiming to produce this natural product or generate analogs to explore its pharmacological properties. The defined (2S,3S) stereochemistry is crucial for replicating the natural product's three-dimensional structure.

Conformational Studies of N-Methylated Peptides

The N-methyl group in this compound restricts the conformational freedom of the peptide backbone, making it a valuable probe for studying peptide secondary structure and folding. Researchers investigating the effects of N-methylation on β-turn induction, cis/trans amide bond equilibria, or membrane permeability will find this specific (2S,3S) isomer useful [5]. High enantiomeric purity ensures reproducible conformational data in techniques such as NMR spectroscopy and X-ray crystallography.

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